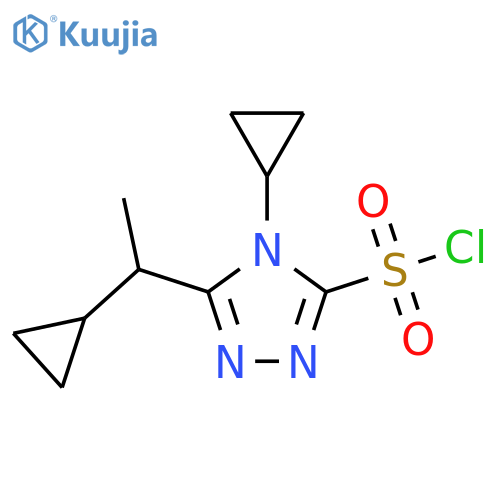

Cas no 1566886-60-9 (4-cyclopropyl-5-(1-cyclopropylethyl)-4H-1,2,4-triazole-3-sulfonyl chloride)

4-cyclopropyl-5-(1-cyclopropylethyl)-4H-1,2,4-triazole-3-sulfonyl chloride 化学的及び物理的性質

名前と識別子

-

- 4-cyclopropyl-5-(1-cyclopropylethyl)-4H-1,2,4-triazole-3-sulfonyl chloride

- EN300-782759

- 1566886-60-9

-

- インチ: 1S/C10H14ClN3O2S/c1-6(7-2-3-7)9-12-13-10(17(11,15)16)14(9)8-4-5-8/h6-8H,2-5H2,1H3

- InChIKey: COFYLDVKFSQKSN-UHFFFAOYSA-N

- ほほえんだ: ClS(C1=NN=C(C(C)C2CC2)N1C1CC1)(=O)=O

計算された属性

- せいみつぶんしりょう: 275.0495256g/mol

- どういたいしつりょう: 275.0495256g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 17

- 回転可能化学結合数: 4

- 複雑さ: 402

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 73.2Ų

- 疎水性パラメータ計算基準値(XlogP): 2

4-cyclopropyl-5-(1-cyclopropylethyl)-4H-1,2,4-triazole-3-sulfonyl chloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-782759-0.1g |

4-cyclopropyl-5-(1-cyclopropylethyl)-4H-1,2,4-triazole-3-sulfonyl chloride |

1566886-60-9 | 95% | 0.1g |

$930.0 | 2024-05-22 | |

| Enamine | EN300-782759-2.5g |

4-cyclopropyl-5-(1-cyclopropylethyl)-4H-1,2,4-triazole-3-sulfonyl chloride |

1566886-60-9 | 95% | 2.5g |

$2071.0 | 2024-05-22 | |

| Enamine | EN300-782759-0.5g |

4-cyclopropyl-5-(1-cyclopropylethyl)-4H-1,2,4-triazole-3-sulfonyl chloride |

1566886-60-9 | 95% | 0.5g |

$1014.0 | 2024-05-22 | |

| Enamine | EN300-782759-0.05g |

4-cyclopropyl-5-(1-cyclopropylethyl)-4H-1,2,4-triazole-3-sulfonyl chloride |

1566886-60-9 | 95% | 0.05g |

$888.0 | 2024-05-22 | |

| Enamine | EN300-782759-5.0g |

4-cyclopropyl-5-(1-cyclopropylethyl)-4H-1,2,4-triazole-3-sulfonyl chloride |

1566886-60-9 | 95% | 5.0g |

$3065.0 | 2024-05-22 | |

| Enamine | EN300-782759-0.25g |

4-cyclopropyl-5-(1-cyclopropylethyl)-4H-1,2,4-triazole-3-sulfonyl chloride |

1566886-60-9 | 95% | 0.25g |

$972.0 | 2024-05-22 | |

| Enamine | EN300-782759-10.0g |

4-cyclopropyl-5-(1-cyclopropylethyl)-4H-1,2,4-triazole-3-sulfonyl chloride |

1566886-60-9 | 95% | 10.0g |

$4545.0 | 2024-05-22 | |

| Enamine | EN300-782759-1.0g |

4-cyclopropyl-5-(1-cyclopropylethyl)-4H-1,2,4-triazole-3-sulfonyl chloride |

1566886-60-9 | 95% | 1.0g |

$1057.0 | 2024-05-22 |

4-cyclopropyl-5-(1-cyclopropylethyl)-4H-1,2,4-triazole-3-sulfonyl chloride 関連文献

-

Youngjin Ham,Nathan J. Fritz,Gayea Hyun,Young Bum Lee,Jong Seok Nam,Il-Doo Kim Energy Environ. Sci., 2021,14, 5894-5902

-

Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851

-

Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230

-

Kerstin Eckert,Laurence Rongy,Anne De Wit Phys. Chem. Chem. Phys., 2012,14, 7337-7345

-

Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526

-

Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426

-

Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053

-

Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588

-

Anupam Ghorai,Jahangir Mondal,Sumantra Bhattacharya,Goutam Kumar Patra Anal. Methods, 2015,7, 10385-10393

-

Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690

4-cyclopropyl-5-(1-cyclopropylethyl)-4H-1,2,4-triazole-3-sulfonyl chlorideに関する追加情報

Comprehensive Overview of 4-cyclopropyl-5-(1-cyclopropylethyl)-4H-1,2,4-triazole-3-sulfonyl chloride (CAS No. 1566886-60-9)

4-cyclopropyl-5-(1-cyclopropylethyl)-4H-1,2,4-triazole-3-sulfonyl chloride (CAS No. 1566886-60-9) is a specialized sulfonyl chloride derivative with a unique triazole backbone. This compound has garnered significant attention in pharmaceutical and agrochemical research due to its versatile reactivity and potential applications in drug discovery and crop protection. Its molecular structure combines cyclopropyl groups with a 1,2,4-triazole core, making it a valuable intermediate for synthesizing biologically active molecules.

In recent years, the demand for heterocyclic compounds like 4-cyclopropyl-5-(1-cyclopropylethyl)-4H-1,2,4-triazole-3-sulfonyl chloride has surged, driven by advancements in medicinal chemistry and precision agriculture. Researchers are particularly interested in its role as a sulfonylation reagent, which is critical for modifying proteins, peptides, and other biomolecules. The compound’s CAS No. 1566886-60-9 is frequently searched in academic and industrial databases, reflecting its growing relevance in high-throughput screening and combinatorial chemistry.

One of the key advantages of this compound lies in its structural modularity. The presence of both cyclopropyl and triazole moieties allows for fine-tuning of physicochemical properties, such as solubility and metabolic stability. This feature aligns with current trends in fragment-based drug design, where small molecular fragments are optimized to enhance binding affinity and selectivity. Additionally, its sulfonyl chloride group enables efficient conjugation with amines and alcohols, making it a preferred choice for bioconjugation and probe development.

The synthesis of 4-cyclopropyl-5-(1-cyclopropylethyl)-4H-1,2,4-triazole-3-sulfonyl chloride typically involves multi-step organic reactions, including cyclization and chlorosulfonation. These processes are often optimized for yield and purity to meet the stringent requirements of GMP-compliant production. Recent publications highlight its utility in constructing azole-based inhibitors, particularly those targeting enzymes involved in inflammatory pathways and microbial resistance.

From an industrial perspective, the compound’s applications extend to material science, where it serves as a precursor for functionalized polymers and coatings. Its ability to introduce sulfonamide linkages into polymeric chains enhances thermal stability and chemical resistance, addressing challenges in advanced material engineering. Furthermore, its compatibility with green chemistry principles has been explored, with efforts to minimize waste and energy consumption during synthesis.

In the context of sustainability, researchers are investigating eco-friendly alternatives for producing 4-cyclopropyl-5-(1-cyclopropylethyl)-4H-1,2,4-triazole-3-sulfonyl chloride. Catalytic methods and solvent-free reactions are among the innovative approaches being evaluated to reduce the environmental footprint. This aligns with global initiatives like the UN Sustainable Development Goals (SDGs), particularly those focusing on responsible consumption and clean industrial processes.

For researchers and manufacturers, understanding the storage and handling of this compound is essential. While not classified as hazardous under standard regulations, proper precautions should be taken to maintain stability and prevent degradation. The compound’s shelf life can be extended by storing it in anhydrous conditions and avoiding exposure to protic solvents.

In summary, 4-cyclopropyl-5-(1-cyclopropylethyl)-4H-1,2,4-triazole-3-sulfonyl chloride (CAS No. 1566886-60-9) represents a cutting-edge tool in modern chemistry. Its multifaceted applications—from drug development to material innovation—underscore its importance in addressing contemporary scientific and industrial challenges. As interest in tailored heterocycles continues to rise, this compound is poised to play a pivotal role in shaping future breakthroughs.

1566886-60-9 (4-cyclopropyl-5-(1-cyclopropylethyl)-4H-1,2,4-triazole-3-sulfonyl chloride) 関連製品

- 2549008-28-6(1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-phenylpiperazine)

- 35155-06-7(5-(1,1-Dimethylethyl)-α-ethyl-2-methoxybenzenemethanol)

- 1352999-51-9(benzyl N-(1-cyanocyclohexyl)carbamate)

- 1339020-64-2(2-(2,6-difluorophenyl)-2-acetamidoacetic acid)

- 1806867-10-6(6-Bromo-2-(difluoromethyl)-3-hydroxypyridine-4-carboxylic acid)

- 131113-21-8(2-Methoxy-4-(piperazin-1-YL)pyrimidine)

- 1785387-18-9(1H-1,2,3-Triazole-4-methanol, α-(2-aminoethyl)-1-ethyl-)

- 1806178-83-5(5-(Chloromethyl)-4-iodo-3-(trifluoromethoxy)-2-(trifluoromethyl)pyridine)

- 126312-31-0(Desmethyl Metsulfuron-methyl)

- 863446-41-7(N-(3-fluorophenyl)-2-1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-ylacetamide)